molecular formula C18H16N4O3S B3014148 1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone CAS No. 861211-08-7

1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone

Cat. No.: B3014148
CAS No.: 861211-08-7
M. Wt: 368.41
InChI Key: PHPUCJXFCKLFTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the introduction of the nitro group . Pyridine synthesis often involves reactions with N-heterocycles . The nitro group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a nitro group, and an ethanone group . The pyridine ring is a six-membered ring with one nitrogen atom, the nitro group consists of one nitrogen atom and two oxygen atoms, and the ethanone group consists of a carbonyl group (C=O) attached to an ethyl group (C2H5) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring and the nitro group are both reactive and could undergo various transformations . For example, the nitro group could be reduced to an amino group, or the pyridine ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, nitro compounds typically have high dipole moments due to the polar character of the nitro group .

Scientific Research Applications

Synthesis and Antiviral Activity

  • A related compound, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, has been used as a starting material for synthesizing heterocyclic compounds with evaluated antiviral activities against HSV1 and HAV-MBB (Attaby et al., 2006).

Synthesis and Antimicrobial Activity

  • Similar compounds have been synthesized for the study of their antimicrobial properties, indicating a potential for bacterial and fungal control applications (Patel et al., 2011).

Synthesis and Characterization for Potential Therapeutic Uses

  • Compounds like 1-[4-(4-acetylphenoxy)phenyl]-2-methyl-5-nitrobenzenesulphonamide, derived from similar chemical structures, have been synthesized and characterized, hinting at possible applications in drug development (Kwiecień & Szychowska, 2006).

Quantum Calculations and Synthesis of Derivatives

  • Studies involving 1-phenyl-3-(pyridin-4-yl)thiourea, a related compound, have been carried out to understand the quantum calculations of starting materials and products, which is crucial in drug design and synthesis of therapeutic agents (Dawood et al., 2013).

Anticancer and QSAR Studies

  • Compounds structurally similar to 1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone have been synthesized and evaluated for their anticancer activities, providing insights into their potential use as anticancer agents (Verma et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the pyridine ring and the nitro group, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

1-[3-nitro-4-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethylamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-12(23)13-5-6-15(17(10-13)22(24)25)20-9-7-14-11-26-18(21-14)16-4-2-3-8-19-16/h2-6,8,10-11,20H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUCJXFCKLFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCCC2=CSC(=N2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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